molecular formula C6H6N2O4S B576226 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid CAS No. 172481-15-1

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid

Cat. No. B576226
CAS RN: 172481-15-1
M. Wt: 202.184
InChI Key: ZQOPIJLHNJLINU-UHFFFAOYSA-N
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Description

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid, also known as HTCA, is a thiazole derivative with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. HTCA has been found to exhibit biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid is not fully understood, but it has been proposed that 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid inhibits enzyme activity by binding to the active site of the enzyme. 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has been found to form a complex with metal ions, which may contribute to its inhibitory activity. 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has also been shown to interact with proteins, such as bovine serum albumin, suggesting that it may have other biological activities.
Biochemical and Physiological Effects
2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has been found to exhibit various biochemical and physiological effects, such as the inhibition of carbonic anhydrase activity, the inhibition of urease activity, and the inhibition of β-lactamase activity. 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has also been shown to have antioxidant and anti-inflammatory activities, and to inhibit the growth of cancer cells. These effects suggest that 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has several advantages for lab experiments, such as its ease of synthesis, its stability, and its low toxicity. However, 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has some limitations, such as its low solubility in water and its limited availability. These limitations can be overcome by optimizing the reaction conditions and developing new synthetic methods.

Future Directions

There are several future directions for the research on 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid, such as the investigation of its biological activities, the development of new synthetic methods, and the exploration of its potential therapeutic applications. 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has been found to exhibit promising activity against various enzymes and cancer cells, making it a potential candidate for drug development. The development of new synthetic methods for 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid can improve the yield and purity of the compound, making it more accessible for research. The exploration of the potential therapeutic applications of 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid can lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid can be synthesized using various methods, including the reaction of 2-chloroacetic acid with thiourea and cysteine, and the reaction of 2-chloroacetic acid with thiourea followed by the reaction with cysteine. The yield of 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid can be improved by optimizing the reaction conditions, such as pH, temperature, and reaction time.

Scientific Research Applications

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has been used in scientific research for various purposes, such as the development of new drugs, the study of enzyme activity, and the investigation of protein structure and function. 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has been found to inhibit the activity of various enzymes, including carbonic anhydrase, urease, and β-lactamase. 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has also been used as a ligand for metal ions, such as copper and zinc, and as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

2-[(2-hydroxyacetyl)amino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c9-2-4(10)8-6-7-1-3(13-6)5(11)12/h1,9H,2H2,(H,11,12)(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOPIJLHNJLINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC(=O)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666505
Record name 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid

CAS RN

172481-15-1
Record name 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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